

# comparing in vitro and in vivo effects of JNJ-26070109

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |  |  |  |
|----------------------|--------------|-----------|--|--|--|
| Compound Name:       | JNJ-26070109 |           |  |  |  |
| Cat. No.:            | B15615440    | Get Quote |  |  |  |

A Comparative Guide to the In Vitro and In Vivo Effects of **JNJ-26070109**, a CCK2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**JNJ-26070109** is a novel, potent, and selective antagonist of the cholecystokinin-2 (CCK2) receptor, a key regulator of gastric acid secretion. This guide presents a comprehensive comparison of the in vitro and in vivo pharmacological effects of **JNJ-26070109**, with a particular focus on its potential as a therapeutic agent for gastroesophageal reflux disease (GORD). Its performance is benchmarked against other notable CCK2 receptor antagonists, providing researchers with essential data to evaluate its utility in various experimental and drug development settings.

## **Mechanism of Action and Signaling Pathway**

**JNJ-26070109** functions as a competitive antagonist at the CCK2 receptor.[1] The binding of the endogenous ligand gastrin to the CCK2 receptor on enterochromaffin-like (ECL) cells is a critical step in the stimulation of gastric acid secretion. This interaction initiates a signaling cascade that leads to the release of histamine, which subsequently stimulates parietal cells to secrete gastric acid.



The CCK2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Upon gastrin binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade culminates in the physiological response of histamine release from ECL cells. By competitively blocking the binding of gastrin, **JNJ-26070109** effectively inhibits this entire downstream signaling pathway.



Click to download full resolution via product page

CCK2 Receptor Signaling Pathway

# **Data Presentation: A Comparative Analysis**

The following tables provide a structured summary of the quantitative data for **JNJ-26070109** and its alternatives, facilitating a clear comparison of their in vitro and in vivo characteristics.

# Table 1: In Vitro Receptor Binding Affinity and Functional Potency



| Compound              | Receptor   | Species       | Binding<br>Affinity<br>(pKi/Ki) | Functional<br>Potency<br>(pKB/IC50)                                       | Assay Type                   |
|-----------------------|------------|---------------|---------------------------------|---------------------------------------------------------------------------|------------------------------|
| JNJ-<br>26070109      | CCK2       | Human         | pKi = 8.49[1]<br>[2]            | pKB = 8.53[1]<br>[2]                                                      | Calcium  Mobilization[1 ][2] |
| CCK2                  | Rat        | pKi = 7.99[1] | -                               | -                                                                         |                              |
| CCK2                  | Dog        | pKi = 7.70[1] | -                               | -                                                                         | •                            |
| CCK2                  | Mouse      | -             | pKB = 8.19[2]                   | Pentagastrin-<br>stimulated<br>acid secretion<br>(isolated<br>stomach)[2] |                              |
| YF476<br>(Netazepide) | CCK2       | Rat           | Ki = 0.068 nM                   | -                                                                         | Radioligand<br>Binding       |
| CCK2                  | Dog        | Ki = 0.62 nM  | -                               | Radioligand<br>Binding                                                    |                              |
| CCK2                  | Canine     | Ki = 0.19 nM  | -                               | Radioligand<br>Binding                                                    |                              |
| L-365,260             | CCK2       | Guinea Pig    | -                               | IC50 = 2 nM                                                               | Radioligand<br>Binding       |
| CCK1                  | Guinea Pig | -             | IC50 = 280<br>nM                | Radioligand<br>Binding                                                    |                              |

**Table 2: In Vivo Efficacy in Animal Models** 



| Compound                            | Animal Model                                             | Endpoint                                              | Route                   | Efficacy<br>(ED50/EC50)  |
|-------------------------------------|----------------------------------------------------------|-------------------------------------------------------|-------------------------|--------------------------|
| JNJ-26070109                        | Rat (conscious,<br>gastric fistula)                      | Inhibition of pentagastrin-stimulated acid secretion  | Oral                    | EC50 = 1.5<br>μM[2]      |
| Dog (conscious,<br>gastric fistula) | Inhibition of pentagastrin-stimulated acid secretion     | Oral                                                  | EC50 = 0.26<br>μM[2]    |                          |
| YF476<br>(Netazepide)               | Rat<br>(anesthetized)                                    | Inhibition of pentagastrin-induced acid secretion     | IV                      | ED50 = 0.0086<br>μmol/kg |
| Dog (Heidenhain<br>pouch)           | Inhibition of pentagastrin-<br>stimulated acid secretion | IV                                                    | ED50 = 0.018<br>μmol/kg |                          |
| Dog (Heidenhain<br>pouch)           | Inhibition of pentagastrin-stimulated acid secretion     | Oral                                                  | ED50 = 0.020<br>μmol/kg | _                        |
| L-365,260                           | Rat (pylorus-<br>ligated)                                | Attenuation of pentagastrin-stimulated acid secretion | IV                      | -                        |
| Rat                                 | Prevention of aspirin-induced gastric damage             | IV                                                    | ED50 = 11.5<br>mg/kg    |                          |
| Rat                                 | Prevention of aspirin-induced gastric damage             | Oral                                                  | -                       |                          |



## **Experimental Protocols**

This section provides detailed methodologies for the key experiments cited in this guide.

## **In Vitro Experimental Protocols**

1. CCK2 Receptor Binding Assay

This assay is employed to determine the binding affinity of a compound for the CCK2 receptor.





#### Click to download full resolution via product page

#### Receptor Binding Assay Workflow

- Cell Membrane Preparation: Cell membranes are prepared from cell lines that have been engineered to stably express the human, rat, or dog CCK2 receptor.
- Incubation: The prepared cell membranes are incubated with a specific radiolabeled CCK2 receptor ligand (e.g., [125I]CCK-8) in the presence of varying concentrations of the test compound.
- Separation: The incubation is terminated, and the receptor-bound radioligand is separated from the unbound radioligand, typically through rapid filtration using glass fiber filters.
- Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
- Data Analysis: The collected data are analyzed using non-linear regression to calculate the
  concentration of the test compound that inhibits 50% of the specific binding of the radioligand
  (IC50). This IC50 value is subsequently converted to a binding affinity constant (Ki) using the
  Cheng-Prusoff equation.

#### 2. Calcium Mobilization Assay

This functional assay quantifies the ability of a compound to antagonize gastrin-induced increases in intracellular calcium levels.





Click to download full resolution via product page

#### Calcium Mobilization Assay Workflow

 Cell Culture and Dye Loading: Cells expressing the CCK2 receptor are cultured and subsequently loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.



- Compound Incubation: The dye-loaded cells are pre-incubated with various concentrations of the antagonist.
- Agonist Stimulation: Following incubation with the antagonist, the cells are stimulated with a CCK2 receptor agonist, for example, gastrin or pentagastrin.
- Fluorescence Measurement: The change in fluorescence intensity, which is directly
  proportional to the intracellular calcium concentration, is measured using a fluorometric
  imaging plate reader.
- Data Analysis: The antagonist's potency is determined by its ability to inhibit the agonistinduced calcium response. The data are fitted to a dose-response curve to calculate the IC50 or pKB value.

## In Vivo Experimental Protocol

1. Rat Model of Pentagastrin-Stimulated Gastric Acid Secretion

This animal model is utilized to assess the in vivo efficacy of a compound in inhibiting gastric acid secretion.[3]

- Animal Model: Male rats are surgically equipped with a chronic gastric fistula, which allows for the periodic collection of gastric contents.
- Dosing: JNJ-26070109 or a vehicle control is administered to the rats, typically via oral gavage.
- Stimulation: After a predetermined time to allow for drug absorption, gastric acid secretion is stimulated by a subcutaneous injection of pentagastrin.
- Gastric Juice Collection: Gastric juice is collected through the fistula at regular intervals poststimulation.
- Analysis: The volume of the collected gastric juice is measured, and the acid concentration is determined by titration with a standardized solution of NaOH.
- Data Analysis: The inhibitory effect of the test compound on pentagastrin-stimulated acid secretion is calculated relative to the vehicle control group. An EC50 value, the concentration



of the drug that produces 50% of the maximal inhibitory effect, is then determined.

## Conclusion

JNJ-26070109 is a high-affinity, selective, and orally bioavailable CCK2 receptor antagonist.[2] In vitro studies have confirmed its potent competitive antagonism at human CCK2 receptors.[1] [2] Furthermore, in vivo experiments have demonstrated that JNJ-26070109 effectively inhibits pentagastrin-stimulated gastric acid secretion in both rat and dog models.[2] A particularly significant finding is the ability of JNJ-26070109 to prevent the rebound acid hypersecretion that is often observed following the cessation of proton pump inhibitor (PPI) therapy, which represents a potential clinical advantage over current treatments for GORD.[3] In comparison to other CCK2 receptor antagonists such as YF476 and L-365,260, JNJ-26070109 presents a compelling profile of high potency and favorable oral bioavailability. The comprehensive data outlined in this guide strongly support the continued investigation of JNJ-26070109 as a promising therapeutic candidate for the management of acid-related gastrointestinal disorders.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. JNJ-26070109 [(R)4-bromo-N-[1-(2,4-difluoro-phenyl)-ethyl]-2-(quinoxaline-5-sulfonylamino)-benzamide]: a novel, potent, and selective cholecystokinin 2 receptor antagonist with good oral bioavailability PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cholecystokinin CCK2 receptor antagonist, JNJ-26070109, inhibits gastric acid secretion and prevents omeprazole-induced acid rebound in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [comparing in vitro and in vivo effects of JNJ-26070109].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15615440#comparing-in-vitro-and-in-vivo-effects-of-jnj-26070109]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com